molecular formula C15H21F2NO B1184409 3,4-difluoro-N,N-diisobutylbenzamide

3,4-difluoro-N,N-diisobutylbenzamide

Cat. No.: B1184409
M. Wt: 269.336
InChI Key: HBZHWULDNIIFBT-UHFFFAOYSA-N
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Description

3,4-Difluoro-N,N-diisobutylbenzamide is a fluorinated benzamide derivative characterized by a benzene ring substituted with fluorine atoms at the 3- and 4-positions and diisobutylamide groups at the nitrogen atom. Based on analogous compounds (e.g., 3,4-Difluoro-N,2-dimethylbenzamide, C₉H₉F₂NO, MW 185.17 g/mol ), the molecular formula for this compound can be inferred as C₁₅H₂₀F₂NO with a molecular weight of 283.33 g/mol. Fluorine atoms at the 3,4-positions likely enhance electronegativity and metabolic stability, while the diisobutyl groups may increase lipophilicity compared to simpler alkyl substituents .

Properties

Molecular Formula

C15H21F2NO

Molecular Weight

269.336

IUPAC Name

3,4-difluoro-N,N-bis(2-methylpropyl)benzamide

InChI

InChI=1S/C15H21F2NO/c1-10(2)8-18(9-11(3)4)15(19)12-5-6-13(16)14(17)7-12/h5-7,10-11H,8-9H2,1-4H3

InChI Key

HBZHWULDNIIFBT-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,4-difluoro-N,N-diisobutylbenzamide with structurally or functionally related benzamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 3,4-F₂, N,N-diisobutyl C₁₅H₂₀F₂NO 283.33 (calculated) Hypothesized use in agrochemicals or medicinal chemistry (inferred)
3,4-Difluoro-N,2-dimethylbenzamide 3,4-F₂, N-methyl, 2-methyl C₉H₉F₂NO 185.17 Research chemical (exact use unspecified)
Diflubenzuron 2,6-F₂, N-(4-chlorophenyl)carbamoyl C₁₄H₉ClF₂N₂O₂ 310.68 Insect growth regulator (chitin synthesis inhibitor)
Etobenzanid 2,3-Cl₂, 4-(ethoxymethoxy) C₁₆H₁₅Cl₂NO₃ 340.20 Herbicide (cellulose biosynthesis inhibitor)
N-(3,4-dimethoxyphenyl)-4-fluorobenzamide 4-F, N-(3,4-dimethoxyphenyl) C₁₅H₁₄FNO₃ 275.28 Potential intermediate in drug synthesis

Key Observations:

Substituent Effects on Bioactivity: Fluorine Position: 3,4-Difluoro substitution (target compound) may enhance steric and electronic effects compared to 2,6-difluoro derivatives (e.g., diflubenzuron). This could influence binding to biological targets like enzymes or receptors .

Functional Applications: Diflubenzuron and etobenzanid demonstrate that fluorinated benzamides are widely used in agrochemicals. The target compound may share similar mechanisms, such as disrupting insect or plant metabolic pathways .

Research Findings and Data Gaps

Synthetic Routes :

  • The target compound can likely be synthesized via amidation of 3,4-difluorobenzoic acid with diisobutylamine, analogous to methods for 3,4-Difluoro-N,2-dimethylbenzamide .

Physicochemical Data: No experimental melting point, solubility, or spectral data (e.g., NMR, IR) are available in the provided evidence. These properties must be empirically determined.

Biological Activity :

  • Structural similarities to diflubenzuron suggest possible insect growth regulation, but specific studies are absent. The diisobutyl groups may alter toxicity profiles compared to simpler derivatives .

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